molecular formula C10H15NO3 B6352352 methyl 3-{[(furan-2-yl)methyl]amino}butanoate CAS No. 1155159-73-1

methyl 3-{[(furan-2-yl)methyl]amino}butanoate

Cat. No.: B6352352
CAS No.: 1155159-73-1
M. Wt: 197.23 g/mol
InChI Key: YDUHRTVRRWWHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(furan-2-yl)methyl]amino}butanoate is an organic compound with the molecular formula C13H17NO3. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butanoate ester through an amino linkage. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(furan-2-yl)methyl]amino}butanoate typically involves the reaction of furan-2-ylmethanamine with methyl 3-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of furan-2-ylmethanamine attacks the electrophilic carbon of the ester, displacing the bromide ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(furan-2-yl)methyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Methyl 3-{[(furan-2-yl)methyl]amino}butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-{[(furan-2-yl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(furan-2-yl)methyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simple furan derivative with a carboxylic acid group.

    Methyl 3-aminobutanoate: A butanoate ester with an amino group but lacking the furan ring.

    Furan-2-ylmethanamine: A furan derivative with an amino group attached to the furan ring.

Uniqueness

Methyl 3-{[(furan-2-yl)methyl]amino}butanoate is unique due to the combination of the furan ring, amino group, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(furan-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHRTVRRWWHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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